molecular formula C8H11NO2S B13297105 (3R)-3-Amino-3-(3-methylthiophen-2-YL)propanoic acid

(3R)-3-Amino-3-(3-methylthiophen-2-YL)propanoic acid

Cat. No.: B13297105
M. Wt: 185.25 g/mol
InChI Key: PXTDRMAWCZZRKO-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-Amino-3-(3-methylthiophen-2-YL)propanoic acid is a compound that features a thiophene ring substituted with a methyl group and an amino acid side chain. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including (3R)-3-Amino-3-(3-methylthiophen-2-YL)propanoic acid, can be achieved through several methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of thiophene derivatives often involves scalable and efficient synthetic routes such as the Gewald reaction and Paal-Knorr synthesis. These methods are favored due to their high yields and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-methylthiophen-2-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophenes.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3-methylthiophen-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, while others may inhibit specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-Amino-3-(3-methylthiophen-2-YL)propanoic acid is unique due to its specific substitution pattern and the presence of an amino acid side chain. This structural uniqueness may confer distinct biological activities and properties compared to other thiophene derivatives .

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

(3R)-3-amino-3-(3-methylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C8H11NO2S/c1-5-2-3-12-8(5)6(9)4-7(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m1/s1

InChI Key

PXTDRMAWCZZRKO-ZCFIWIBFSA-N

Isomeric SMILES

CC1=C(SC=C1)[C@@H](CC(=O)O)N

Canonical SMILES

CC1=C(SC=C1)C(CC(=O)O)N

Origin of Product

United States

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